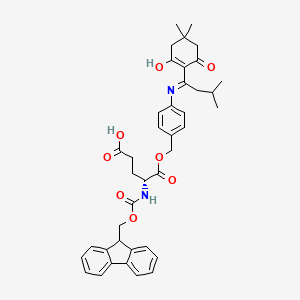
Fmoc-D-Glu-ODmab
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
Fmoc-D-Glu-ODmab, also known as N-α-Fmoc-D-glutamic acid α-4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]-amino} benzyl ester, is a complex chemical compound with a variety of applications .
Target of Action
It is commonly used in the synthesis of peptides, suggesting that its targets are likely to be specific amino acid sequences within proteins .
Mode of Action
this compound is a quasi-orthogonally-protected Glu derivative. It is used in Fmoc solid-phase peptide synthesis (SPPS), a method for creating peptides . The Dmab group in this compound can be selectively removed in the presence of t-butyl-based protecting groups by treatment with 2% hydrazine in DMF . This makes this compound an extremely useful tool for the preparation of cyclic peptides .
Result of Action
The molecular and cellular effects of this compound’s action are primarily its role in the synthesis of peptides. It allows for the creation of specific peptide sequences, which can then go on to play various roles in cellular function, depending on the nature of the synthesized peptide .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is typically stored at temperatures between 15-25°C . Furthermore, the removal of the Dmab group is performed using 2% hydrazine in DMF , indicating that the compound’s activity can be influenced by the presence of specific reagents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Glu-ODmab involves the protection of the amino group of D-glutamic acid with a fluorenylmethyloxycarbonyl (Fmoc) group. The side chain carboxyl group is protected with a 4,4-dimethyl-2,6-dioxocyclohexylidene-methylbutyl (Dmab) group. The Dmab group can be selectively removed in the presence of tert-butyl-based protecting groups by treatment with 2% hydrazine in dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-D-Glu-ODmab primarily undergoes deprotection reactions. The Fmoc group is removed using a base such as piperidine, while the Dmab group is removed using hydrazine in DMF .
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF
Dmab Deprotection: Hydrazine in DMF
Major Products Formed
The major products formed from these reactions are the deprotected amino acid derivatives, which can then be further functionalized or coupled to other amino acids in peptide synthesis .
Wissenschaftliche Forschungsanwendungen
Fmoc-D-Glu-ODmab is extensively used in the field of peptide synthesis. Its quasi-orthogonal protection allows for the selective deprotection of the side chain carboxyl group, facilitating the synthesis of cyclic peptides and peptides with side-chain modifications . This compound is also used in the preparation of peptide libraries for drug discovery and in the synthesis of complex peptide structures for biological research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Fmoc-Glu-ODmab
- Fmoc-Asp-ODmab
- Fmoc-Glu-OtBu
Uniqueness
Fmoc-D-Glu-ODmab is unique due to its quasi-orthogonal protection, which allows for selective deprotection of the side chain carboxyl group without affecting other protecting groups. This makes it particularly useful in the synthesis of complex peptide structures and cyclic peptides .
Eigenschaften
IUPAC Name |
(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H44N2O8/c1-24(2)19-33(37-34(43)20-40(3,4)21-35(37)44)41-26-15-13-25(14-16-26)22-49-38(47)32(17-18-36(45)46)42-39(48)50-23-31-29-11-7-5-9-27(29)28-10-6-8-12-30(28)31/h5-16,24,31-32,43H,17-23H2,1-4H3,(H,42,48)(H,45,46)/t32-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQLJRFJRUQEMA-JGCGQSQUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NC1=CC=C(C=C1)COC(=O)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=NC1=CC=C(C=C1)COC(=O)[C@@H](CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H44N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
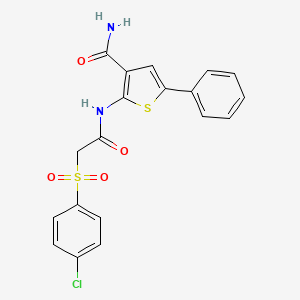
![N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-butoxybenzene-1-sulfonamide](/img/structure/B2962626.png)
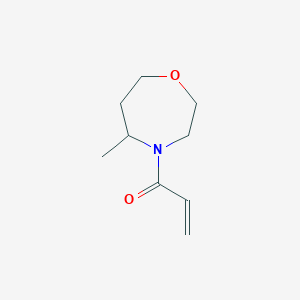
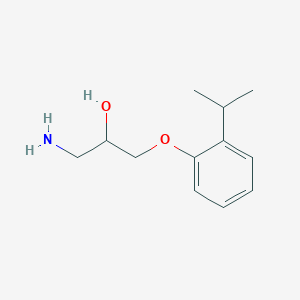
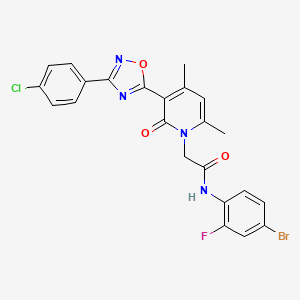
![N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2962630.png)
![N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-5-OXO-1-PHENYLPYRROLIDINE-3-CARBOXAMIDE](/img/structure/B2962633.png)
![4-[methyl(phenyl)sulfamoyl]-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2962634.png)
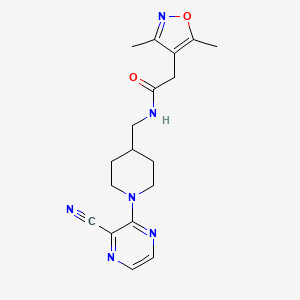
![[3,5-Bis(benzyloxy)phenyl]boronic acid](/img/structure/B2962638.png)
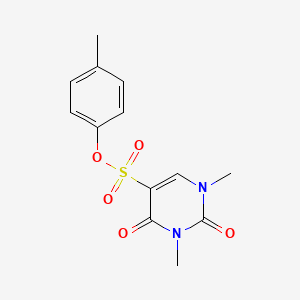
![2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2962642.png)
![5-[4-(4-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B2962646.png)
![(E)-N-[3-(3-Cyanopropoxy)pyridin-2-YL]-2-phenylethenesulfonamide](/img/structure/B2962647.png)
